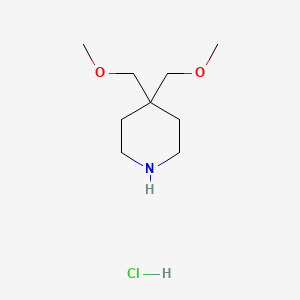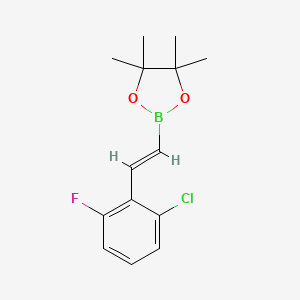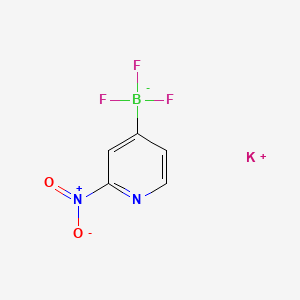
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C6H3Cl2LiN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate typically involves the reaction of 2,4-dichloropyrimidine with lithium acetate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Materials: 2,4-dichloropyrimidine and lithium acetate.
Reaction Conditions: The reaction is conducted in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
Procedure: The 2,4-dichloropyrimidine is dissolved in THF, and lithium acetate is added to the solution. The mixture is stirred at room temperature until the reaction is complete.
Isolation: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used. The reactions are conducted in solvents like ethanol or water under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling can produce a biaryl compound.
科学的研究の応用
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands. Its derivatives may have potential as therapeutic agents.
Medicine: Research into its derivatives may lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale industrial applications.
作用機序
The mechanism of action of Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the derivatives used.
類似化合物との比較
Similar Compounds
2,4-Dichloropyrimidine: A precursor to Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate, used in similar applications.
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate: Another derivative with similar reactivity and applications.
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: A related compound with different functional groups but similar chemical properties.
Uniqueness
This compound is unique due to its lithium ion, which can influence its reactivity and stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
特性
分子式 |
C6H3Cl2LiN2O2 |
|---|---|
分子量 |
213.0 g/mol |
IUPAC名 |
lithium;2-(2,4-dichloropyrimidin-5-yl)acetate |
InChI |
InChI=1S/C6H4Cl2N2O2.Li/c7-5-3(1-4(11)12)2-9-6(8)10-5;/h2H,1H2,(H,11,12);/q;+1/p-1 |
InChIキー |
DXOCTRXMNHREHA-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=C(C(=NC(=N1)Cl)Cl)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol](/img/structure/B13469712.png)

![tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13469722.png)
![{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13469726.png)


![1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride](/img/structure/B13469745.png)
![(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13469749.png)
![Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate](/img/structure/B13469757.png)

amine dihydrochloride](/img/structure/B13469767.png)



